molecular formula C10H11NO B15072330 1-(2-Phenylaziridin-1-yl)ethanone CAS No. 33911-77-2

1-(2-Phenylaziridin-1-yl)ethanone

Cat. No.: B15072330
CAS No.: 33911-77-2
M. Wt: 161.20 g/mol
InChI Key: ONPVPCQRIWCZER-UHFFFAOYSA-N
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Description

1-(2-Phenylaziridin-1-yl)ethanone is a compound belonging to the class of aziridines, which are highly strained three-membered heterocyclic molecules composed of one amine group and two carbon units. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis . The molecular formula of this compound is C10H11NO, and it has a molecular weight of 161.2 g/mol .

Preparation Methods

The synthesis of 1-(2-Phenylaziridin-1-yl)ethanone typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the aziridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Phenylaziridin-1-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Mechanism of Action

The mechanism of action of 1-(2-Phenylaziridin-1-yl)ethanone involves its high reactivity due to the strained aziridine ring. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

CAS No.

33911-77-2

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(2-phenylaziridin-1-yl)ethanone

InChI

InChI=1S/C10H11NO/c1-8(12)11-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

ONPVPCQRIWCZER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC1C2=CC=CC=C2

Origin of Product

United States

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